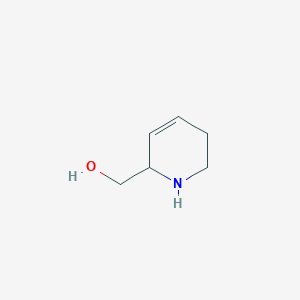
(1,2,5,6-Tetrahydropyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a heterocyclic compound that features a tetrahydropyridine ring with a hydroxymethyl group attached to the second carbon
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1,2,5,6-Tetrahydropyridin-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure is similar to that of neurotransmitters, making it a candidate for the design of receptor agonists or antagonists.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it a valuable starting material for industrial processes.
Zukünftige Richtungen
The future directions for research on “(1,2,5,6-Tetrahydropyridin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a simple, convenient, and environmentally friendly approach for optically pure THPs is highly desirable . Additionally, the use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, yielding the desired tetrahydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,5,6-Tetrahydropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.
Reduction: Formation of 2-piperidinemethanol.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Wirkmechanismus
The mechanism of action of (1,2,5,6-Tetrahydropyridin-2-yl)methanol in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors. The hydroxymethyl group can form hydrogen bonds with receptor sites, modulating their activity. This interaction can influence neurotransmission and potentially lead to therapeutic effects in neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,2,3,6-Tetrahydropyridin-2-yl)methanol: Similar structure but differs in the position of hydrogenation on the pyridine ring.
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Contains a phosphinic acid group instead of a hydroxymethyl group.
Uniqueness
(1,2,5,6-Tetrahydropyridin-2-yl)methanol is unique due to its specific hydrogenation pattern and the presence of a hydroxymethyl group
Eigenschaften
IUPAC Name |
1,2,3,6-tetrahydropyridin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1,3,6-8H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSIIJSSUKCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2833838.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2833840.png)


![5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2833844.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2833846.png)

